Quinoxalin-5-ylboronic acid Quinoxalin-5-ylboronic acid
Brand Name: Vulcanchem
CAS No.: 1310707-17-5
VCID: VC3279643
InChI: InChI=1S/C8H7BN2O2/c12-9(13)6-2-1-3-7-8(6)11-5-4-10-7/h1-5,12-13H
SMILES: B(C1=C2C(=CC=C1)N=CC=N2)(O)O
Molecular Formula: C8H7BN2O2
Molecular Weight: 173.97 g/mol

Quinoxalin-5-ylboronic acid

CAS No.: 1310707-17-5

Cat. No.: VC3279643

Molecular Formula: C8H7BN2O2

Molecular Weight: 173.97 g/mol

* For research use only. Not for human or veterinary use.

Quinoxalin-5-ylboronic acid - 1310707-17-5

Specification

CAS No. 1310707-17-5
Molecular Formula C8H7BN2O2
Molecular Weight 173.97 g/mol
IUPAC Name quinoxalin-5-ylboronic acid
Standard InChI InChI=1S/C8H7BN2O2/c12-9(13)6-2-1-3-7-8(6)11-5-4-10-7/h1-5,12-13H
Standard InChI Key AZUVFYYLVPQRRL-UHFFFAOYSA-N
SMILES B(C1=C2C(=CC=C1)N=CC=N2)(O)O
Canonical SMILES B(C1=C2C(=CC=C1)N=CC=N2)(O)O

Introduction

Fundamental Chemical Structure and Properties

Molecular Characteristics

Quinoxalin-5-ylboronic acid belongs to the class of arylboronic acids, featuring a boron atom bonded to two hydroxyl groups (-B(OH)₂) attached at the 5-position of the quinoxaline ring system. Based on its structural isomer, Quinoxalin-6-ylboronic acid, it possesses a molecular formula of C₈H₇BN₂O₂ and an approximate molecular weight of 173.97 g/mol . The compound consists of a quinoxaline core – a bicyclic structure formed by fused benzene and pyrazine rings – with nitrogen atoms at the 1 and 4 positions, creating a nitrogen-rich heterocyclic arrangement.

The boronic acid functional group confers distinctive reactivity to the molecule, particularly its ability to participate in transmetalation reactions with transition metal catalysts. This property is fundamental to its applications in carbon-carbon bond formation reactions.

Physical Characteristics

While specific physical data for Quinoxalin-5-ylboronic acid is limited in the literature, comparative analysis with similar compounds suggests it likely exists as a crystalline solid at room temperature. Storage recommendations would typically include maintaining the compound in sealed, dry conditions at temperatures between 2-8°C to preserve its chemical integrity and prevent degradation through potential self-condensation reactions or oxidation .

The compound demonstrates moderate solubility in organic solvents such as tetrahydrofuran, dioxane, and dimethylformamide, which facilitates its use in various synthetic procedures. Like other boronic acids, it likely exhibits amphoteric behavior, acting as both a Lewis acid (through the electron-deficient boron) and a Brønsted acid (through the hydroxyl groups).

Synthetic Approaches and Preparation

General Synthetic Strategies

Reactivity and Chemical Transformations

Suzuki-Miyaura Cross-Coupling Reactions

The primary synthetic utility of Quinoxalin-5-ylboronic acid lies in its application in Suzuki-Miyaura cross-coupling reactions. These palladium-catalyzed transformations enable the formation of carbon-carbon bonds between the quinoxaline moiety and various aryl or heteroaryl halides or pseudohalides. The general reaction proceeds through three key steps:

  • Oxidative addition of the aryl halide to the palladium(0) catalyst

  • Transmetalation with the boronic acid, transferring the quinoxalinyl group to the palladium

  • Reductive elimination, forming the new carbon-carbon bond and regenerating the palladium(0) catalyst

Structural Comparisons with Related Compounds

Comparative Analysis of Structural Isomers and Derivatives

The position of the boronic acid group on the quinoxaline ring system significantly influences the compound's electronic properties and reactivity. Table 1 provides a comparison between Quinoxalin-5-ylboronic acid and structurally related compounds:

CompoundMolecular FormulaMolecular Weight (g/mol)Key Structural FeaturesNotable Characteristics
Quinoxalin-5-ylboronic acidC₈H₇BN₂O₂173.97Boronic acid at position 5Reactive in cross-coupling; useful for introducing quinoxaline at position 5
Quinoxalin-6-ylboronic acidC₈H₇BN₂O₂173.97Boronic acid at position 6Subtle differences in electronic distribution compared to 5-isomer
Quinoxalin-5-ylboronic acid pinacol esterC₁₄H₁₇BN₂O₂256.11Protected boronic acid formEnhanced stability; common synthetic intermediate
(2-(Difluoromethoxy)-7-methylquinoxalin-5-yl)boronic acidC₁₀H₈BF₂N₂O₃Not specifiedAdditional functional groupsMore complex electronic and steric properties

Electronic and Steric Considerations

The position of substitution on the quinoxaline ring system influences the electronic distribution and consequently affects both reactivity and selectivity in synthetic applications. Position 5 on the quinoxaline ring provides a distinct electronic environment compared to other positions:

  • It is situated on the benzene portion of the quinoxaline system, rather than the pyrazine ring

  • It is meta to one nitrogen atom and para to the other, creating an electronic environment distinct from other positions

  • The steric environment at position 5 affects accessibility during reactions, particularly with bulky reaction partners

These electronic and steric factors combine to determine the compound's behavior in various transformations, making Quinoxalin-5-ylboronic acid a unique building block with specific synthetic advantages for certain applications.

Applications in Medicinal Chemistry and Drug Discovery

Quinoxalines in Therapeutic Development

The quinoxaline scaffold represents a privileged structure in medicinal chemistry, with derivatives exhibiting a wide spectrum of biological activities. Quinoxaline-containing compounds have demonstrated antiviral, antibacterial, anticancer, and antiparasitic properties in various screening programs . Quinoxalin-5-ylboronic acid serves as a valuable synthetic intermediate for introducing this biologically relevant scaffold into potential drug candidates.

Recent research has highlighted the potential of quinoxaline derivatives as antiviral agents, particularly against respiratory pathogens including influenza viruses and coronaviruses . The structural diversity accessible through boronic acid chemistry allows medicinal chemists to explore structure-activity relationships and optimize biological properties.

Anticancer Applications

Several quinoxaline derivatives have shown promising anticancer activity in preclinical studies. These compounds have been evaluated against multiple cancer cell lines, including HCT116 (human colon carcinoma), HepG2 (liver hepatocellular carcinoma), and MCF-7 (human breast adenocarcinoma) . Mechanisms of action include cell cycle disruption, particularly arrest at the G2/M phase boundary, and induction of apoptosis.

The synthetic versatility of Quinoxalin-5-ylboronic acid enables the preparation of novel quinoxaline derivatives with potential anticancer properties. Through cross-coupling reactions, researchers can construct libraries of compounds with systematic structural variations to identify promising lead candidates for further development.

Structure-Activity Relationship Studies

Current Research Trends and Future Directions

Recent Advances in Synthetic Methodology

Ongoing research continues to enhance the synthetic accessibility and utility of quinoxaline boronic acids. Recent methodological advances include:

  • Development of more efficient catalytic systems for borylation reactions

  • Microwave-assisted synthetic protocols that reduce reaction times and improve yields

  • Flow chemistry approaches that facilitate scaling and process optimization

  • Stereoselective transformations that enable access to more complex molecular architectures

These methodological improvements continue to expand the synthetic applications of compounds like Quinoxalin-5-ylboronic acid, making them increasingly valuable tools in organic synthesis.

Emerging Applications in Materials Science

Beyond medicinal chemistry, quinoxaline derivatives have found applications in materials science, particularly in the development of organic electronic materials and fluorescent probes. The electron-deficient nature of the quinoxaline ring system makes it useful in constructing materials with unique electronic properties.

Quinoxalin-5-ylboronic acid provides a synthetic handle for incorporating the quinoxaline moiety into polymeric systems, fluorophores, and other functional materials. Cross-coupling reactions enable the controlled construction of extended π-conjugated systems with potential applications in organic light-emitting diodes, photovoltaics, and sensors.

Future Research Opportunities

Several promising research directions for Quinoxalin-5-ylboronic acid include:

  • Exploration of its potential in multicomponent reactions to access complex molecular structures more efficiently

  • Development of stereoselective transformations utilizing this building block

  • Investigation of novel biological targets for quinoxaline derivatives synthesized using this intermediate

  • Application in the synthesis of molecular probes for biological imaging and diagnostics

The continued exploration of these and other research avenues will likely expand the utility and importance of Quinoxalin-5-ylboronic acid in synthetic organic chemistry and related fields.

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